molecular formula C17H11ClN4O4 B11538858 N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11538858
M. Wt: 370.7 g/mol
InChI Key: BIDAYWOWUWXOAX-KEBDBYFISA-N
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Description

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a furan ring substituted with a 4-chloro-3-nitrophenyl group and a pyridine-3-carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves the following steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan ring substituted with a 4-chloro-3-nitrophenyl group. This can be achieved through a condensation reaction between 4-chloro-3-nitrobenzaldehyde and furan-2-carbaldehyde under acidic conditions.

    Hydrazone Formation: The furan derivative is then reacted with pyridine-3-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the hydrazone linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is explored for its potential as a drug lead compound. Its derivatives have shown promise in preclinical studies for treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Methoxyphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[5-(4-Methylphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[5-(4-Ethylphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide stands out due to the presence of the 4-chloro-3-nitrophenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H11ClN4O4/c18-14-5-3-11(8-15(14)22(24)25)16-6-4-13(26-16)10-20-21-17(23)12-2-1-7-19-9-12/h1-10H,(H,21,23)/b20-10+

InChI Key

BIDAYWOWUWXOAX-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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